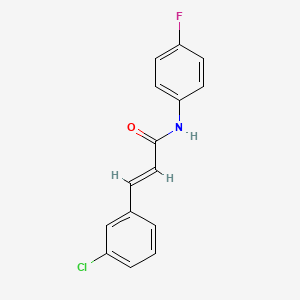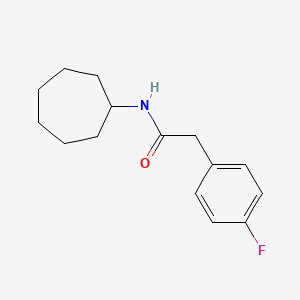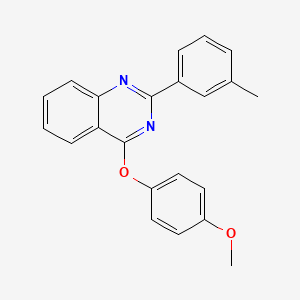
4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline, also known as PD153035, is a selective inhibitor of the epidermal growth factor receptor (EGFR). It is a small molecule drug that has been extensively studied for its potential use in cancer treatment. In
Wirkmechanismus
4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline works by binding to the ATP-binding site of the EGFR, which is a receptor tyrosine kinase that plays a key role in cell growth and proliferation. By inhibiting the activity of the EGFR, 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline blocks the signaling pathways that promote cancer cell growth and survival. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activation of the EGFR and downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and purify. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to using 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline in lab experiments. It is highly selective for the EGFR and may not be effective against cancers that do not overexpress this receptor. Additionally, 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline has poor solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the combination of 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline with other cancer drugs to enhance their effectiveness. Additionally, 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline could be studied in combination with immunotherapies, such as checkpoint inhibitors, to improve the immune response against cancer cells. Finally, 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline could be studied in animal models of cancer to further understand its potential as a cancer treatment.
Synthesemethoden
The synthesis of 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline involves the reaction between 4-methoxyphenol and 3-methylbenzylamine to form the intermediate 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline. This intermediate is then treated with hydrochloric acid to yield 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in a variety of cancer types, including breast, lung, and prostate cancer. 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline has also been studied in combination with other cancer drugs, such as cisplatin and paclitaxel, to enhance their effectiveness.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-6-5-7-16(14-15)21-23-20-9-4-3-8-19(20)22(24-21)26-18-12-10-17(25-2)11-13-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFFWSUXRKRNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenoxy)-2-(3-methylphenyl)quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

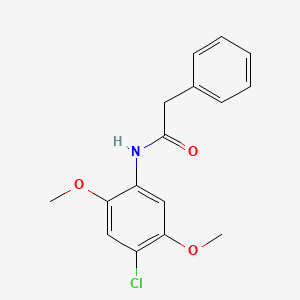
![2-(methylthio)-4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5789245.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5789252.png)
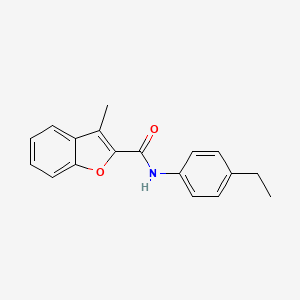
![3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789269.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)
![4-{[(4-methylbenzyl)thio]acetyl}morpholine](/img/structure/B5789281.png)
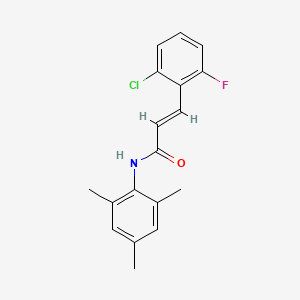
![3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5789293.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5789300.png)

![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5789315.png)
